N-Phenyl vs. N-Alkyl Carbamate: Conformational and Steric Profile Divergence at the Carbamate Warhead
The N-phenyl substituent in CAS 253865-13-3 introduces a planar, aromatic group at the carbamate nitrogen, in contrast to the flexible alkyl chains (e.g., n-hexyl, n-butyl, ethyl) found in the most extensively characterized analogs [1]. In the broader FAAH inhibitor class, the N-alkyl group identity has been quantitatively linked to both enzyme inhibition potency and metabolic stability: N-cyclohexyl and secondary alkyl groups confer greater plasma stability than linear primary alkyl chains by increasing solvent-accessible surface area (SASA) shielding of the carbamate carbonyl [2]. For the biphenyl carbamate series, changing the N-substituent from primary alkyl to secondary/tertiary alkyl reduced log(k_plasma) values by approximately 0.5–1.0 log units, reflecting increased resistance to plasma esterase hydrolysis [2]. The N-phenyl group in 253865-13-3 introduces aromatic planarity and distinct electron-withdrawing character, which is expected to further alter both the geometry of the carbamate warhead and its reactivity toward serine hydrolase active sites. No direct quantitative comparison of N-phenyl vs. N-alkyl variants on the identical 4-(1,2,3-thiadiazol-4-yl)phenyl scaffold is available in the public domain.
| Evidence Dimension | Carbamate N-substituent steric/electronic character and predicted impact on enzyme inhibition and metabolic stability |
|---|---|
| Target Compound Data | N-phenyl substituent: planar aromatic, electron-withdrawing character; no quantitative FAAH/MGL IC50 or plasma stability data publicly available |
| Comparator Or Baseline | N-hexyl analog (CHEMBL550587): FAAH IC50 = 19 nM, MGL IC50 = 11,000 nM in rat cerebral membrane [1]; N-ethyl analog (PubChem compound) no public bioactivity data |
| Quantified Difference | Cannot be quantified due to absence of public data for the target compound. Qualitatively, the N-phenyl group is predicted to provide greater steric shielding and altered electronic character vs. N-alkyl chains, analogous to trends demonstrated in biphenyl carbamate series [2] |
| Conditions | In vitro enzyme inhibition assays (rat FAAH/MGL) for N-hexyl comparator; structural inference from carbamate SAR literature |
Why This Matters
The N-phenyl modification is expected to produce a distinct SAR profile relative to N-alkyl analogs, and procurement or experimental selection cannot be guided by N-alkyl data alone; this gap represents both a risk and an opportunity for differentiated research applications.
- [1] BindingDB. BDBM50295682: 4-(1,2,3-Thiadiazol-4-yl)phenyl hexylcarbamate (CHEMBL550587). FAAH IC50 = 19 nM; MGL IC50 = 11,000 nM. Assay: Inhibition of FAAH/MGL in Wistar rat cerebral membrane. View Source
- [2] Vacondio F, Silva C, Lodola A, Fioni A, Rivara S, Duranti A, et al. Structure–property relationships of a class of carbamate-based FAAH inhibitors: Chemical and biological stability assays. Eur J Med Chem. 2011;46(9):4347-4359. View Source
